molecular formula C17H14N2O2 B12894929 4-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]benzamide CAS No. 108783-86-4

4-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]benzamide

Cat. No.: B12894929
CAS No.: 108783-86-4
M. Wt: 278.30 g/mol
InChI Key: KONGOUCSCITHJJ-UHFFFAOYSA-N
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Description

4-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]benzamide typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 4-methylphenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 2-aminobenzamide under cyclization conditions to yield the target oxazole derivative .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. For instance, a microreactor system can be employed to optimize reaction conditions and achieve high selectivity and conversion rates .

Chemical Reactions Analysis

Types of Reactions: 4-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Properties

108783-86-4

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

4-[5-(4-methylphenyl)-1,3-oxazol-2-yl]benzamide

InChI

InChI=1S/C17H14N2O2/c1-11-2-4-12(5-3-11)15-10-19-17(21-15)14-8-6-13(7-9-14)16(18)20/h2-10H,1H3,(H2,18,20)

InChI Key

KONGOUCSCITHJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)C(=O)N

Origin of Product

United States

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